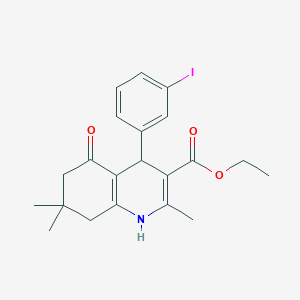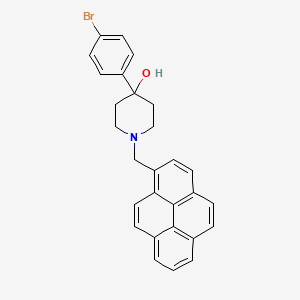
N-benzyl-N'-(3-pyridinylmethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N'-(3-pyridinylmethyl)ethanediamide, also known as BPEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPEA belongs to the class of compounds known as benzamides, which have been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-benzyl-N'-(3-pyridinylmethyl)ethanediamide is not fully understood. However, it is believed to act through the inhibition of certain enzymes and receptors in the body. N-benzyl-N'-(3-pyridinylmethyl)ethanediamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain receptors involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
N-benzyl-N'-(3-pyridinylmethyl)ethanediamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. N-benzyl-N'-(3-pyridinylmethyl)ethanediamide has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, N-benzyl-N'-(3-pyridinylmethyl)ethanediamide has been shown to have anti-microbial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-N'-(3-pyridinylmethyl)ethanediamide in lab experiments is its ability to cross the blood-brain barrier, making it a potential drug delivery system for the treatment of neurological disorders. However, one limitation of using N-benzyl-N'-(3-pyridinylmethyl)ethanediamide in lab experiments is its relatively low solubility, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of N-benzyl-N'-(3-pyridinylmethyl)ethanediamide. One potential area of research is the development of N-benzyl-N'-(3-pyridinylmethyl)ethanediamide-based drug delivery systems for the treatment of neurological disorders. Another potential area of research is the investigation of N-benzyl-N'-(3-pyridinylmethyl)ethanediamide's anti-tumor properties and its potential use in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-N'-(3-pyridinylmethyl)ethanediamide and its potential applications in various fields of medicine.
Synthesemethoden
The synthesis of N-benzyl-N'-(3-pyridinylmethyl)ethanediamide involves the reaction of benzylamine and 3-pyridinecarboxaldehyde with ethylenediamine in the presence of a catalyst. The resulting product is purified through column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N'-(3-pyridinylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. N-benzyl-N'-(3-pyridinylmethyl)ethanediamide has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Eigenschaften
IUPAC Name |
N-benzyl-N'-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-14(17-10-12-5-2-1-3-6-12)15(20)18-11-13-7-4-8-16-9-13/h1-9H,10-11H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTSOMIJNSWIEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N'-(pyridin-3-ylmethyl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{2-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4958787.png)
![4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4958795.png)

![N-{3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B4958801.png)
![2,4-dichloro-N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4958809.png)

![N-[2-(diethylamino)ethyl]-2-{4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}acetamide](/img/structure/B4958841.png)

![2-(allylthio)-4-[2-(benzyloxy)-5-bromobenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4958853.png)


![3-(3-fluorophenyl)-5-[3-(2-furyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4958879.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4958886.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4958892.png)